molecular formula C8H15F3N2O B13425656 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine

Cat. No.: B13425656
M. Wt: 212.21 g/mol
InChI Key: ZXBOEMUFDDWVDQ-UHFFFAOYSA-N
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Description

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Propan-1-amine Moiety: The propan-1-amine moiety is attached through amination reactions involving appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The azetidine ring provides structural rigidity, facilitating binding to specific receptors or active sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
  • 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-amine

Uniqueness

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This compound’s specific combination of functional groups and structural features makes it a valuable tool in various research applications.

Properties

Molecular Formula

C8H15F3N2O

Molecular Weight

212.21 g/mol

IUPAC Name

3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-amine

InChI

InChI=1S/C8H15F3N2O/c1-14-7(8(9,10)11)5-13(6-7)4-2-3-12/h2-6,12H2,1H3

InChI Key

ZXBOEMUFDDWVDQ-UHFFFAOYSA-N

Canonical SMILES

COC1(CN(C1)CCCN)C(F)(F)F

Origin of Product

United States

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